molecular formula C19H18ClN3O3S B2469394 1-(4-chlorobenzenesulfonyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine CAS No. 1031638-46-6

1-(4-chlorobenzenesulfonyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine

Cat. No.: B2469394
CAS No.: 1031638-46-6
M. Wt: 403.88
InChI Key: PFIOOWHVTJDTOF-UHFFFAOYSA-N
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Description

1-(4-chlorobenzenesulfonyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine is a complex organic compound that features a piperidine ring substituted with a 4-chlorobenzenesulfonyl group and a 3-phenyl-1,2,4-oxadiazol-5-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzenesulfonyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable hydrazide with a nitrile under acidic or basic conditions.

    Sulfonylation of the piperidine ring: The piperidine ring can be sulfonylated using 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Coupling of the two moieties: The final step involves coupling the 1,2,4-oxadiazole moiety with the sulfonylated piperidine under appropriate conditions, possibly using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for such compounds would typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzenesulfonyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the oxadiazole ring or the sulfonyl group, leading to different products.

    Substitution: The chlorobenzene moiety might undergo nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the corresponding amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible applications as a pharmaceutical intermediate or active ingredient.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzenesulfonyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methylbenzenesulfonyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine
  • 1-(4-chlorobenzenesulfonyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine

Uniqueness

1-(4-chlorobenzenesulfonyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the 4-chlorobenzenesulfonyl group might enhance its stability and reactivity, while the 1,2,4-oxadiazole ring could contribute to its biological activity.

Properties

IUPAC Name

5-[1-(4-chlorophenyl)sulfonylpiperidin-3-yl]-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3S/c20-16-8-10-17(11-9-16)27(24,25)23-12-4-7-15(13-23)19-21-18(22-26-19)14-5-2-1-3-6-14/h1-3,5-6,8-11,15H,4,7,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFIOOWHVTJDTOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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